![molecular formula C14H21N3O3S B2592387 (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide CAS No. 2411323-01-6](/img/structure/B2592387.png)
(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide, also known as Sunitinib, is a small molecule inhibitor that is widely used in cancer treatment. It was first approved by the FDA in 2006 for the treatment of gastrointestinal stromal tumors and advanced renal cell carcinoma. Since then, it has been used in the treatment of various types of cancer, including pancreatic neuroendocrine tumors, breast cancer, and non-small cell lung cancer.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide exerts its anti-tumor activity by inhibiting multiple receptor tyrosine kinases, which leads to the inhibition of angiogenesis and tumor growth. It also induces apoptosis and inhibits tumor cell proliferation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide has been shown to inhibit tumor angiogenesis, which is the process of new blood vessel formation in tumors. It also inhibits tumor cell proliferation and induces apoptosis, which is the programmed cell death of cancer cells. (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide has several advantages for lab experiments, including its high potency and specificity for receptor tyrosine kinases. It is also well-tolerated in animal models and has a favorable pharmacokinetic profile. However, its high cost and limited solubility in water can be limitations for lab experiments.
Orientations Futures
There are several future directions for the research on (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide. One of the areas of interest is the identification of biomarkers that can predict the response to (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide treatment. Another area of interest is the development of combination therapies that can enhance the anti-tumor activity of (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide. Additionally, the development of new formulations of (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide that can improve its solubility and bioavailability is also an area of interest. Finally, the investigation of (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide's potential in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis, is also an area of future research.
Méthodes De Synthèse
The synthesis of (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide involves several steps, starting with the reaction between 4-chlorobenzylamine and 4-methyl-3-nitrobenzoic acid to form 4-methyl-3-nitrobenzylamine. This intermediate is then reacted with 2-aminoethyl methanesulfonate to form 4-methyl-3-nitro-N-(2-(methylsulfonyl)ethyl)benzylamine. The final step involves the reaction between the intermediate and 2-butene-1,4-diamine to form (E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide has been extensively studied in preclinical and clinical trials for its anti-tumor activity. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors play a crucial role in tumor angiogenesis, proliferation, and survival.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-17(2)11-3-4-14(18)16-10-9-12-5-7-13(8-6-12)21(15,19)20/h3-8H,9-11H2,1-2H3,(H,16,18)(H2,15,19,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPHDNDVBSQKX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[2-(4-sulfamoylphenyl)ethyl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

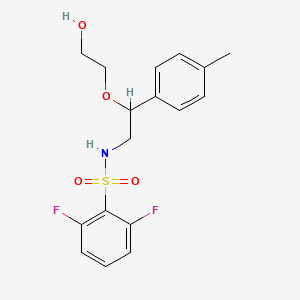
![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2592306.png)
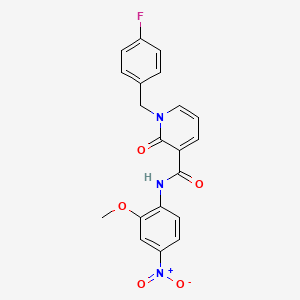
![1-[(4-Methoxynaphthyl)sulfonyl]-2-methyl-5-nitroimidazole](/img/structure/B2592308.png)
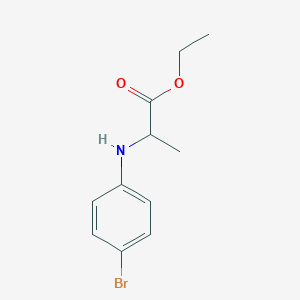

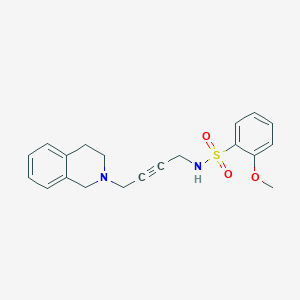

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592317.png)
![(3r,5r,7r)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2592319.png)
![N-(2-cyclohex-1-en-1-ylethyl)-4-[(4-methyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2592323.png)

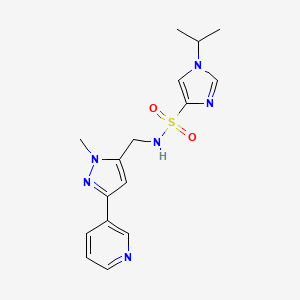
![[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2592326.png)